molecular formula C14H20O2 B049166 4-Allyl-1-butoxy-2-methoxybenzene CAS No. 115422-59-8

4-Allyl-1-butoxy-2-methoxybenzene

Cat. No.: B049166
CAS No.: 115422-59-8
M. Wt: 220.31 g/mol
InChI Key: VTCAIAGLQULXQO-UHFFFAOYSA-N
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Description

4-Allyl-1-butoxy-2-methoxybenzene (CAS 84019-91-0) is a synthetic organic compound with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.31 g/mol. This derivative, designed on the basis of structures like eugenol and estragole, serves as a valuable chemical entity in biochemical research, primarily investigated for its potential as an inhibitor of the 15-lipoxygenase (15-LOX) enzyme. ● Research Applications and Value : The core research value of this compound lies in the study of the lipoxygenase pathway. 15-Lipoxygenase enzymes play significant roles in inflammatory processes and the pathogenesis of diseases such as atherosclerosis and cancer. This compound allows researchers to probe the structure-activity relationships (SAR) of allylbenzene derivatives, facilitating the development of new therapeutic agents and research tools. Studies on analogous compounds have shown potent inhibitory activity against soybean 15-lipoxygenase (SLO), highlighting its relevance in enzyme inhibition assays. ● Analytical Data : The compound can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications). Handling Note : This product is intended for research and industrial applications only. It is not meant for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115422-59-8

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-butoxy-2-methoxy-4-prop-1-enylbenzene

InChI

InChI=1S/C14H20O2/c1-4-6-10-16-13-9-8-12(7-5-2)11-14(13)15-3/h5,7-9,11H,4,6,10H2,1-3H3

InChI Key

VTCAIAGLQULXQO-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)CC=C)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=CC)OC

Other CAS No.

84019-91-0

Synonyms

Benzene, 1-butoxy-2-methoxy-4-(1-propenyl)-

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Precursor-based Synthesis Approaches

The most direct synthetic routes to 4-Allyl-1-butoxy-2-methoxybenzene begin with precursors that already contain some of the required structural elements. A highly logical and common starting material is eugenol (B1671780) (4-allyl-2-methoxyphenol), which possesses the allyl and methoxy (B1213986) groups in the correct positions. The primary transformation required is the etherification of the phenolic hydroxyl group.

While the most direct synthesis of the target compound starts from eugenol where the allyl group is already present, understanding allylation is crucial for alternative pathways. If one were to start from a precursor like guaiacol (B22219) (2-methoxyphenol), an allylation step would be necessary. The O-allylation of phenols is typically achieved by reacting the corresponding sodium or potassium phenoxide with an allyl halide, such as allyl bromide or allyl chloride.

A critical consideration in the allylation of phenols is the potential for a Claisen rearrangement. When an aryl allyl ether is heated, it can undergo this thermal rearrangement to yield an ortho-allyl phenol (B47542). In the context of synthesizing this compound, controlling the reaction to favor O-allylation over C-allylation is key, which can be managed through the careful selection of catalysts and reaction conditions. google.com

The key synthetic step in forming this compound from eugenol is the etherification of the phenolic hydroxyl group to introduce the butoxy moiety. The Williamson ether synthesis is the most classic and widely applied method for this transformation. usu.ac.id This process involves two main steps:

Deprotonation: The phenolic hydroxyl group of eugenol is deprotonated using a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic sodium or potassium eugenoxide salt. usu.ac.id

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide like 1-bromobutane (B133212) or 1-iodobutane (B1219991) in a bimolecular nucleophilic substitution (Sₙ2) reaction. The halide serves as the leaving group, resulting in the formation of the butoxy ether linkage.

This reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the Sₙ2 mechanism. google.com

More complex synthetic pathways can be designed, potentially involving rearrangement intermediates. For instance, a synthesis could theoretically start from 2-methoxyphenol (guaiacol). The sequence might involve:

Butoxy Etherification: First, the butoxy group is introduced via Williamson ether synthesis to form 1-butoxy-2-methoxybenzene.

Friedel-Crafts Allylation: Subsequently, the allyl group is introduced onto the benzene (B151609) ring via a Friedel-Crafts allylation reaction. However, this method can suffer from issues with polysubstitution and rearrangement of the allyl group.

Allylation and Rearrangement: A more controlled multi-step sequence involves the O-allylation of a different precursor, followed by a deliberate Claisen rearrangement to install the allyl group at the desired carbon atom, and subsequent etherification of the newly formed hydroxyl group.

The synthesis of a related compound, 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide, from eugenol highlights a typical multi-step sequence involving initial etherification via the Williamson method, followed by further functional group transformations. usu.ac.id

Catalytic Strategies in the Synthesis of Aryl Allyl Ethers

To enhance the efficiency, selectivity, and environmental friendliness of the synthesis, various catalytic strategies have been developed for the formation of aryl allyl ethers. These methods often provide higher yields and operate under milder conditions than traditional stoichiometric approaches.

Transition metal catalysts, particularly those based on palladium, have become powerful tools in the synthesis of aryl ethers. Palladium-catalyzed cross-coupling reactions allow for the formation of C-O bonds under relatively mild conditions. rsc.org For instance, the palladium-catalyzed allylation of phenols with allyl alcohols offers a direct route to aryl allyl ethers. rsc.org These reactions often require specific phosphine (B1218219) ligands to control selectivity for O-allylation over C-allylation. google.com

Ruthenium complexes have also been shown to catalyze the formation of ethers from allylic alcohols and phenols. google.com Asymmetric synthesis of aryl allyl ethers has been achieved with high enantiomeric purity using palladium(II) catalysts, which is particularly relevant for the synthesis of chiral molecules. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Aryl Ether Synthesis
Catalyst SystemReactantsReaction TypeKey FeaturesSource
Palladium(II) Acetate (B1210297) / Phosphine LigandPhenol + Allyl AlcoholO-AllylationHigh selectivity for ether formation over C-allylation. rsc.org
[Ir(dbcot)Cl]₂ / Phosphoramidite LigandAryl Allyl CarbonatesDecarboxylative Allylic EtherificationEnantioselective method for asymmetric synthesis. rsc.org
Ruthenium Cyclopentadienyl ComplexesPhenol + Allyl AlcoholEther FormationCatalyzes both ether formation and isomerization. google.com
Ni/Cu Catalytic SystemPhenol + Vinyl HalideCross-CouplingProvides access to a library of aryl-vinyl ethers. organic-chemistry.org

Phase-transfer catalysis (PTC) is a highly effective and environmentally benign methodology for conducting reactions between reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.netcrdeepjournal.org It is particularly well-suited for the Williamson ether synthesis, where an aqueous solution of sodium hydroxide and the organic-soluble phenol and alkyl halide are the two phases. researchgate.net

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the alkyl halide. researchgate.net This technique offers several advantages:

Use of inexpensive and safe bases like aqueous NaOH. phasetransfer.com

Milder reaction conditions and faster reaction rates. crdeepjournal.org

Elimination of the need for anhydrous and expensive solvents.

High yields and selectivity. researchgate.net

Table 2: Common Phase-Transfer Catalysts for Ether Synthesis
Catalyst NameChemical ClassTypical ApplicationSource
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium SaltLiquid-liquid and solid-liquid PTC for alkylation reactions. researchgate.net
Aliquat® 336 (Tricaprylylmethylammonium chloride)Quaternary Ammonium SaltWidely used in industrial PTC applications for C, N, and O-alkylation. researchgate.net
Tetrabutylphosphonium BromideQuaternary Phosphonium SaltEffective in solid-liquid PTC for nucleophilic substitution. crdeepjournal.org
Benzyltriethylammonium Chloride (TEBAC)Quaternary Ammonium SaltCommonly used for various alkylation and substitution reactions.

Reaction Condition Optimization for Enhanced Yield and Purity

The traditional synthesis of aromatic allyl ethers, often an adaptation of the Williamson ether synthesis, involves the reaction of a substituted phenol with an allyl halide. rsc.org The yield and purity of the final product, such as this compound, are highly dependent on the specific reaction conditions.

Key parameters that are often optimized include the choice of solvent, base, temperature, and the nature of the reactants themselves. For instance, the synthesis of aromatic allyl ethers can be achieved by reacting a substance with a phenolic hydroxyl group with chloropropene. google.com A significant improvement in yield and reduction in cost can be realized by using an intermediate that does not require separation and purification before proceeding to the etherification step. google.com

The use of phase transfer catalysts (PTC) in a two-phase system represents a significant modification of traditional methods, allowing for reactions to be conducted under milder and safer conditions, often resulting in high yield and selectivity. mdpi.com The optimization of reaction conditions for the O-allylation of butanediol (B1596017) (BDO) with allyl chloride (AC) highlights the importance of catalyst concentration, molar ratio of reactants, and the choice of solvent.

Table 1: Optimization of Reaction Conditions for Allyl Ether Synthesis

Parameter Condition Outcome
Catalyst Phase Transfer Catalyst (e.g., Bu4N+HSO4−) Accelerates deprotonation and substitution
Solvent Toluene or Cyclohexane Influences reaction rate and selectivity
Reactant Ratio Excess Allyl Chloride (AC:BDO = 3.5) Drives the reaction towards completion

| Temperature | 50 °C | Allows for a controlled reaction rate |

This table illustrates common parameters optimized in the synthesis of allyl ethers to enhance yield and purity.

Novel Synthetic Approaches and Innovations for Aromatic Allyl Ethers

Recent research has focused on developing novel and more efficient methods for the synthesis of aromatic allyl ethers, moving beyond traditional approaches.

One innovative strategy involves the iridium-catalyzed enantioselective decarboxylative allylic etherification of aryl allyl carbonates. rsc.org This method provides a general route to asymmetric aryl allyl ethers. Another novel approach is the reaction of allyl ethers with chlorosulfonyl isocyanate to form allylic amines, which serve as key intermediates in the synthesis of α-amino acids. nih.gov

Furthermore, a patent describes a method for synthesizing aromatic allyl ethers by reacting an aromatic hydrocarbon with a phenolic hydroxyl group with chloropropene. google.com This method is notable for its potential to improve yield and reduce costs by streamlining the process. google.com The development of transition-metal-free approaches, such as the arylation of tertiary alcohols with diaryliodonium salts, also represents a significant advancement in the synthesis of alkyl aryl ethers. rsc.org

Innovations also include the use of new catalytic systems. For example, an anionic iron complex has been shown to catalyze the decarboxylative allylation of phenols to produce allylic ethers in high yield. researchgate.net These modern methods often offer advantages in terms of sustainability, with some reactions using water as the only by-product. mdpi.com

Table 2: Comparison of Synthetic Approaches for Aromatic Allyl Ethers

Synthetic Method Catalyst/Reagent Key Features
Williamson Ether Synthesis Base (e.g., NaOH, K2CO3) Traditional, widely used method. rsc.org
Phase Transfer Catalysis Quaternary ammonium salts Mild conditions, improved safety and yield. mdpi.com
Decarboxylative Allylic Etherification Iridium or Iron complexes Enantioselective, high yield. rsc.orgresearchgate.net

This table provides a comparative overview of different synthetic methodologies for aromatic allyl ethers.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and for 4-Allyl-1-butoxy-2-methoxybenzene, the reaction's outcome is heavily influenced by the substituents present. researchgate.net The benzene ring acts as a nucleophile, attacking an electrophile, which results in the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The rate and orientation of this substitution are controlled by the existing groups on the ring. libretexts.org

Both the methoxy (B1213986) (-OCH₃) and butoxy (-OC₄H₉) groups are classified as activating, ortho, para-directing substituents in electrophilic aromatic substitution reactions. latech.edu This is due to their ability to donate electron density to the aromatic ring, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. latech.edumsu.edu

This electron donation occurs through two primary effects:

Resonance Effect : The oxygen atom in both ether groups possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. libretexts.orglatech.edu This resonance effect significantly increases the electron density at the ortho and para positions relative to the meta position. The stabilization of the arenium ion is most effective when the positive charge is delocalized onto the oxygen-bearing carbon, a scenario that occurs in the intermediates for ortho and para attack but not for meta attack. libretexts.org

The combined result is a significant increase in the rate of electrophilic substitution compared to unsubstituted benzene and a strong preference for the incoming electrophile to attack at the positions ortho or para to the existing ether groups. msu.edulibretexts.org In this compound, the positions are C3, C5, and C6. The C6 position is ortho to the methoxy group and meta to the butoxy group. The C5 position is meta to the methoxy group and ortho to the butoxy group. The C3 position is para to the butoxy group and meta to the methoxy group. The activating effects are additive. The methoxy group strongly directs to positions C1 and C3, while the butoxy group directs to C2 and C6. Since C1 and C2 are already substituted, the most likely positions for electrophilic attack are C3 and C6, which are ortho/para to the activating groups. Steric hindrance from the bulkier butoxy group might slightly disfavor substitution at the C6 position compared to the C3 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeElectrophile (E⁺)Expected Major Product(s)Rationale
Nitration NO₂⁺4-Allyl-1-butoxy-2-methoxy-5-nitrobenzene and/or 4-Allyl-1-butoxy-2-methoxy-3-nitrobenzeneThe -OCH₃ and -OC₄H₉ groups are strong ortho, para-directors, activating the ring for attack. libretexts.org
Halogenation Br⁺, Cl⁺4-Allyl-5-bromo-1-butoxy-2-methoxybenzene and/or 4-Allyl-3-bromo-1-butoxy-2-methoxybenzeneThe powerful activating nature of the ether groups facilitates halogenation, even under mild conditions. libretexts.org
Friedel-Crafts Acylation R-C=O⁺4-Allyl-5-acyl-1-butoxy-2-methoxybenzene and/or 4-Allyl-3-acyl-1-butoxy-2-methoxybenzeneSteric hindrance may favor acylation at the less hindered C5 position. The reaction is typically directed to the most activated positions. libretexts.org

Sigmatropic Rearrangements of Allyl Aryl Ethers

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an uncatalyzed, intramolecular process. chemistrylearner.comwikipedia.org For allyl aryl ethers like this compound, the Claisen rearrangement is a characteristic and synthetically valuable transformation.

The Claisen rearrangement is a nrochemistry.comnrochemistry.com-sigmatropic rearrangement, meaning the migrating sigma bond moves across a system involving six atoms. chemistrylearner.comnumberanalytics.com When an allyl aryl ether is heated (typically >150 °C), it undergoes an intramolecular rearrangement to produce an ortho-allylphenol. organic-chemistry.orgmychemblog.comlibretexts.org The reaction proceeds through a concerted, cyclic transition state, often resembling a chair conformation. nrochemistry.comorganic-chemistry.orgjove.com

The mechanism involves the formation of a new carbon-carbon bond between the terminal carbon of the allyl group (C3 of the allyl system) and the ortho carbon of the benzene ring, with simultaneous breaking of the ether C-O bond. libretexts.org This initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable phenolic product, restoring aromaticity. libretexts.orgpressbooks.pub This rearomatization step provides a strong thermodynamic driving force for the reaction. jove.com

If both ortho positions are blocked by other substituents, the allyl group can migrate to the para position. wikipedia.orgjove.com This occurs via a two-step process: an initial nrochemistry.comnrochemistry.com shift to the ortho position to form the dienone intermediate, followed by a second nrochemistry.comnrochemistry.com sigmatropic shift (a Cope rearrangement) that moves the allyl group to the para position, after which rearomatization occurs. organic-chemistry.orgmychemblog.com

While the nrochemistry.comnrochemistry.com-migration (Claisen rearrangement) is dominant, organic-chemistry.orgmychemblog.com-sigmatropic rearrangements have also been observed in certain substituted allyl aryl ether systems, sometimes competing with the Claisen pathway. rsc.org A organic-chemistry.orgmychemblog.com shift would involve the migration of a group along a five-atom chain. For instance, thermal rearrangement can sometimes yield products derived from a organic-chemistry.orgmychemblog.com acetyl shift if an acetyl group is present. rsc.org However, for a standard allyl aryl ether, the nrochemistry.comnrochemistry.com-Claisen rearrangement is the primary thermal process.

The mechanism of the Claisen rearrangement is a classic example of a pericyclic reaction, defined by a concerted process with a cyclic transition state. nrochemistry.comnumberanalytics.com These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.org The nrochemistry.comnrochemistry.com shift is thermally allowed and proceeds suprafacially. wikipedia.orgstereoelectronics.org

In contrast, a pseudopericyclic reaction is a concerted transformation that also involves a cyclic array of atoms, but one or more of these atoms have nonbonding and bonding orbitals that interchange roles. acs.orgnih.gov A key feature of pseudopericyclic reactions is that they are always allowed by orbital symmetry, irrespective of the number of electrons involved. nih.gov While the classic Claisen rearrangement proceeds via a pericyclic transition state (often a chair-like structure), computational studies have explored different potential pathways and transition states. Some studies suggest that boat-like transition states could lead to pseudopericyclic pathways in certain nrochemistry.comnrochemistry.com sigmatropic rearrangements, complementing the pericyclic mechanism that proceeds through the chair transition structure. acs.orgnih.gov

Radical-Mediated Transformations Involving the Allyl Moiety

The allyl group (CH₂=CH-CH₂) is susceptible to radical reactions due to the relative weakness of the C-H bonds at the allylic position (the carbon adjacent to the double bond). Abstraction of an allylic hydrogen atom leads to the formation of a resonance-stabilized allylic radical. youtube.comyoutube.comyoutube.com

Hydrogen Abstraction (HAT) is a fundamental process in radical chemistry. In allyl ether systems, the hydrogen atoms on the methylene (B1212753) group adjacent to both the ether oxygen and the vinyl group are particularly reactive. nih.gov The initiation of a radical reaction, often by a photoinitiator, can lead to the abstraction of one of these hydrogens. frontiersin.orgdoaj.org

This abstraction results in a primary allyl radical. nih.govnih.gov The stability of this radical is a key factor in the reaction's feasibility. Allylic radicals are significantly more stable than simple alkyl radicals because the unpaired electron can be delocalized over the three-carbon π-system. youtube.compressbooks.pub

Studies comparing different types of allyl monomers have shown that allyl ether systems are highly reactive in hydrogen abstraction reactions. nih.govfrontiersin.orgresearchgate.net The activation energy for hydrogen abstraction from allyl ethers is lower than that for many other allyl systems. nih.gov This enhanced reactivity makes the allyl ether moiety a good hydrogen donor in radical processes. frontiersin.org Once formed, the primary allyl radical can participate in various subsequent reactions, including polymerization or cyclization. nih.govnih.gov

Table 2: Comparison of Radical Stability

Radical TypeExample StructureKey Stabilizing Factor(s)Relative Stability
Methyl •CH₃NoneLeast Stable
Primary Alkyl CH₃CH₂•Hyperconjugation
Secondary Alkyl (CH₃)₂CH•More Hyperconjugation
Tertiary Alkyl (CH₃)₃C•Maximum Hyperconjugation
Allyl CH₂=CH-CH₂•Resonance DelocalizationMore stable than Tertiary
Benzyl C₆H₅CH₂•Resonance Delocalization (Aromatic Ring)Most Stable

Cyclization Reactions

The allyl group on the this compound ring system can participate in intramolecular cyclization reactions. These reactions typically involve the formation of a new ring by connecting the allyl side chain to another part of the molecule. For instance, intramolecular cyclization of a delta-hydroxy acid, a related structural motif, can lead to the formation of a delta-lactone. This process involves the nucleophilic attack of the hydroxyl group onto the carboxylic acid group within the same molecule, resulting in ring closure and the elimination of a water molecule to form a stable cyclic ester. youtube.com

While specific studies on the cyclization of this compound itself are not extensively detailed in the provided context, the reactivity of the closely related compound, eugenol (B1671780) (4-allyl-2-methoxyphenol), provides valuable insights. The functional groups in eugenol and its derivatives, such as the allyl and hydroxyl groups, are known to undergo various chemical transformations. usu.ac.id For example, the synthesis of 1,2,3-triazole derivatives from eugenol involves a multi-step process that includes a copper(I)-catalyzed azide-alkyne cycloaddition reaction, highlighting the utility of the allyl group in forming heterocyclic structures. nih.gov

Ether Cleavage and Functional Group Interconversion Reactions

The ether linkages in this compound are susceptible to cleavage under specific reaction conditions, allowing for the selective dealkylation to reveal phenolic hydroxyl groups. Additionally, the allyl group can be transformed into other functional groups through various reactions.

Selective Demethylation Strategies for Aromatic Ethers

The selective cleavage of aryl methyl ethers is a significant transformation in organic synthesis and for modifying lignin-derived chemicals. rsc.orgrsc.org The goal is often to convert the methoxy group into a hydroxyl group, creating a catechol-type structure which can be achieved in eugenol, a similar compound. rsc.org

Several methods have been developed for the demethylation of aromatic ethers:

Aluminum Halides: Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) are commonly used to cleave aryl methyl ether bonds. rsc.org These reagents can be used in combination with nucleophiles like ethanethiol (B150549) to achieve high yields. rsc.org A notable application is the regioselective demethylation of a methoxy group positioned ortho to an electron-withdrawing group using AlCl₃. researchgate.net For the demethylation of compounds like 4-allyl-2-methoxyphenol to 4-allylbenzene-1,2-diol, aluminum triiodide (AlI₃), generated in situ from iodine and aluminum powder, has been shown to be highly effective, with reported yields of 94%. sciencemadness.org

Oxidative Demethylation: Oxidizing agents can also facilitate selective demethylation. A stabilized derivative of 2-iodoxybenzoic acid (IBX) can be used for the demethylation of guaiacol (B22219) and its derivatives. The proposed mechanism involves an intramolecular oxygen transfer followed by hydrolysis to yield an ortho-quinone intermediate, which is then reduced to the corresponding catechol. rsc.org

Biocatalytic Demethylation: Enzymatic methods offer a green alternative for demethylation. A Rieske monooxygenase system (VanA-VanB) from Pseudomonas sp. has been shown to demethylate various aryl methyl ethers. This system is selective for the methoxy group at the meta position to a carboxylic acid and is inhibited by the formaldehyde (B43269) byproduct. nih.gov

Other Reagents: Magnesium iodide has been demonstrated as an efficient reagent for the selective demethylation and debenzylation of aryl ethers under solvent-free conditions. nih.gov Strong acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are also effective for ether cleavage, typically proceeding through an S\N1 or S\N2 mechanism depending on the ether's structure. masterorganicchemistry.comopenstax.org

Table 1: Reagents and Conditions for Selective Demethylation of Aromatic Ethers

Reagent(s)ConditionsSubstrate ScopeMechanismReference(s)
Aluminum Chloride (AlCl₃)With ethanethiolHydroxy-benzene-based compoundsLewis acid-assisted nucleophilic cleavage rsc.org
Aluminum Triiodide (AlI₃)In situ from I₂ and Al powder, Acetonitrile4-Allyl-2-methoxyphenolLewis acid-assisted cleavage sciencemadness.org
Stabilized 2-Iodoxybenzoic Acid (IBX)Stoichiometric amountsGuaiacol and derivativesOxidative demethylation rsc.org
Rieske Monooxygenase (VanA-VanB)Biocatalytic, with cofactor regenerationAryl methyl ethers with a meta-carboxylic acidEnzymatic oxidation nih.gov
Magnesium Iodide (MgI₂)Solvent-freeAryl methyl/benzyl ethersLewis acid-assisted cleavage nih.gov
Hydroiodic Acid (HI) / Hydrobromic Acid (HBr)Strong acid, often with heatGeneral ethersS\N1 or S\N2 nucleophilic substitution masterorganicchemistry.comopenstax.org

Transformations of the Allyl Group (e.g., Isomerization, Epoxidation)

The allyl group in this compound is a reactive handle for various functional group interconversions.

Isomerization: The double bond of the allyl group can be isomerized to form the more thermodynamically stable internal alkene, isoeugenol (B1672232) derivatives. This transformation is often a precursor step for other reactions.

Epoxidation: The alkene of the allyl group can be converted to an epoxide. This reaction is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com The epoxidation of the allyl group in eugenol has been reported, leading to the synthesis of epoxide-eugenol. utrgv.edu This epoxide can then undergo further reactions, such as ring-opening, to introduce new functional groups. utrgv.edu The synthesis of epoxides can also be achieved through the intramolecular cyclization of halohydrins. youtube.com

Table 2: Key Transformations of the Allyl Group

TransformationReagent(s)Product Functional GroupReference(s)
Epoxidationmeta-Chloroperoxybenzoic acid (mCPBA) or other peroxy acidsEpoxide youtube.comutrgv.edu
Halohydrin Formation followed by CyclizationBromine and water, followed by a baseEpoxide youtube.com

Structural Modifications and Analog Development

Synthesis of Isomeric Forms and Positional Analogues (e.g., 2-Allyl-1-butoxy-4-methoxybenzene)

The synthesis of positional isomers of 4-allyl-1-butoxy-2-methoxybenzene typically involves starting with an isomeric precursor. For instance, eugenol (B1671780) can be synthetically produced by the allylation of guaiacol (B22219) (2-methoxyphenol). acs.org To create a positional analogue like 2-allyl-1-butoxy-4-methoxybenzene, one would start with the corresponding isomer of guaiacol.

An example of a positional and structural isomer is 2-Allyl-1-isobutoxy-4-methoxybenzene, which has been cataloged in chemical databases. researchgate.net The synthesis of such a compound would follow a standard Williamson ether synthesis, where the hydroxyl group of the corresponding isomeric phenol (B47542) (e.g., 4-methoxy-2-allylphenol) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., 1-bromo-2-methylpropane) to form the ether linkage.

Further structural diversity can be achieved by introducing other functional groups onto the aromatic ring. For example, the nitration of eugenol yields 4-allyl-2-methoxy-6-nitrophenol, which can then be reduced to form an amino group at a position ortho to the hydroxyl group, creating 4-allyl-6-amino-2-methoxyphenol. nih.gov Subsequent butylation of this amino-phenol derivative would yield another class of positional analogues.

Derivatization at the Allyl Moiety

The allyl group is a key site for structural modification, offering a versatile handle for derivatization through its double bond. Addition reactions are a common strategy. d-nb.info For instance, the double bond can undergo hydrogenation to yield a propyl group, leading to dihydroeugenol derivatives. acs.org This modification can be useful in applications like radical polymerization, as it prevents the formation of highly stabilized radicals that can occur from chain transfer reactions with the allylic protons. acs.org

Another important modification is the isomerization of the allyl group (a prop-2-enyl group) to a propenyl group (prop-1-enyl), yielding isoeugenol (B1672232) derivatives. This is typically achieved by heating with a base. acs.org

More complex modifications involve the functionalization of the double bond. Dihydroxylation can convert the allyl group into a diol, which can be further reacted. For example, subsequent azidation can introduce an azide (B81097) group, opening the door to "click chemistry" reactions. nih.gov A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide-functionalized eugenol derivative is reacted with a terminal alkyne to form a 1,2,3-triazole ring, linking the eugenol core to another molecular fragment. nih.govnih.gov

Modification of Alkoxy Substituents (e.g., variations in alkyl chain length, branched vs. linear)

The alkoxy substituents on the benzene (B151609) ring can be readily modified, which is fundamental to creating a library of analogs from a common precursor like eugenol. The butoxy group in the title compound is introduced via the Williamson ether synthesis, reacting the sodium salt of eugenol (sodium eugenolate) with an appropriate butyl halide. d-nb.info

By varying the alkyl halide used in this synthesis, a wide range of analogs with different alkyl chain lengths (e.g., ethoxy, propoxy, hexoxy) or branching (e.g., isobutoxy, sec-butoxy, tert-butoxy) can be produced. For example, reacting eugenol with acetic, butanoic, or hexanoic anhydrides leads to the formation of the corresponding esters (eugenyl acetate (B1210297), eugenyl butanoate, eugenyl hexanoate), demonstrating the ease of modifying the group attached to the phenolic oxygen. d-nb.inforesearchgate.net While these are esters and not ethers, the principle of varying the attached alkyl chain is analogous. Enzymatic synthesis using lipases has also been employed to produce esters like eugenyl acetate and eugenyl benzoate (B1203000) under mild conditions. nih.govresearchgate.net

The table below illustrates potential variations based on the Williamson ether synthesis starting from eugenol.

Starting Alkyl HalideResulting Alkoxy GroupAnalog Name
1-Bromobutane (B133212)n-ButoxyThis compound
1-BromoethaneEthoxy4-Allyl-1-ethoxy-2-methoxybenzene
1-BromohexaneHexoxy4-Allyl-1-hexoxy-2-methoxybenzene
1-Bromo-2-methylpropaneIsobutoxy4-Allyl-1-isobutoxy-2-methoxybenzene

Synthesis of Dimeric or Polymeric Analogues

Dimeric and polymeric derivatives of eugenol have been synthesized to create larger molecules with potentially enhanced or novel properties.

Dimerization: Oxidative coupling is a primary method for synthesizing eugenol dimers, such as dehydrodieugenol (B1670544). Various catalytic systems have been employed to achieve this C-C bond formation between two eugenol monomers.

Metal Catalysts: Reaction with ferric chloride (FeCl₃) or potassium ferricyanide (B76249) (K₃Fe(CN)₆) can yield dehydrodieugenol with high efficiency. acs.org Other systems, like copper(I) chloride with an amine ligand (e.g., TMEDA) or iron(II) sulfate (B86663) with hydrogen peroxide, also facilitate dimerization, though yields can be variable. researchgate.net

Enzymatic Catalysis: Greener synthetic routes utilize enzymes like horseradish peroxidase or laccase with hydrogen peroxide, achieving high yields of the dimer under milder conditions. acs.org

Polymerization: To create polymers, eugenol is first functionalized with a polymerizable group. A common strategy is to convert the phenolic hydroxyl group into a methacrylate (B99206) ester, such as eugenyl methacrylate (EgMA). nih.govacs.orgresearchgate.net This monomer can then undergo free-radical polymerization.

Homopolymerization: Polymerization of EgMA can produce soluble polymers at low conversion rates. At higher conversions, cross-linking often occurs due to the participation of the allyl group's double bond in the polymerization reaction, resulting in an insoluble network polymer. nih.govacs.orgresearchgate.net

Copolymerization: Eugenol-derived monomers can be copolymerized with other monomers, such as ethyl methacrylate (EMA) or 2-hydroxyethyl methacrylate (HEMA), to create copolymers with tailored properties. nih.govmdpi.com This approach allows for the incorporation of eugenol's chemical features into a larger macromolecular structure.

Synthetic Strategies for Related Aryl Ether Compounds (e.g., Eugenol Derivatives)

The synthesis of aryl ether compounds related to this compound relies on a toolkit of established organic reactions centered on the functional groups of the eugenol precursor.

Reaction TypeReagents & ConditionsDescription
Williamson Ether Synthesis Base (e.g., NaOH), Alkyl Halide (e.g., propargyl bromide), Solvent (e.g., ACN)This is the key reaction for creating the ether linkage. The phenolic -OH is deprotonated, and the resulting nucleophilic phenoxide attacks an alkyl halide to form the ether. It is used to add the butoxy group or other alkyl/functionalized chains. nih.gov
Esterification Acid Anhydride (e.g., acetic anhydride), Base (e.g., pyridine) or Acid Chloride; Enzymatic (e.g., Lipase) with Carboxylic AcidThe phenolic -OH reacts with an activated carboxylic acid to form an ester. This is a common method for producing derivatives like eugenyl acetate. d-nb.infonih.gov
Amidation Esterified Eugenol (e.g., methyl eugenol acetate), Amine (e.g., diethanolamine), Catalyst (e.g., NaOMe)An ester derivative of eugenol can be reacted with an amine to form an amide, such as 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide. nih.gov
Click Chemistry (CuAAC) Azide-functionalized Eugenol, Terminal Alkyne, Cu(I) catalyst, Base (e.g., DIPEA)A powerful and efficient method for linking a modified eugenol scaffold to other molecules. It requires initial functionalization of eugenol to introduce either an azide or an alkyne group. nih.govnih.gov
Oxidative Coupling Oxidizing Agent (e.g., K₃Fe(CN)₆, H₂O₂) and/or Catalyst (e.g., FeCl₃, Laccase)This reaction joins two eugenol molecules to form a dimer, typically through a C-C bond between the aromatic rings. acs.orgresearchgate.net

These synthetic strategies highlight the modularity of eugenol as a building block. By selecting the appropriate reaction and reagents, chemists can systematically modify its structure to generate a vast library of derivatives, including various aryl ethers, esters, amides, and larger dimeric or polymeric structures. researchgate.netrsc.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-Allyl-1-butoxy-2-methoxybenzene, distinct signals corresponding to the various protons in the molecule are observed. The aromatic protons typically appear as a complex multiplet in the downfield region. The protons of the allyl group exhibit characteristic signals: a multiplet for the methine proton and distinct signals for the terminal vinyl protons. The butoxy group protons show a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The methoxy (B1213986) group protons appear as a sharp singlet.

¹³C NMR Spectroscopy

Table 1: Representative ¹³C NMR Chemical Shifts for Structurally Similar Compounds This table provides an illustrative example of expected chemical shift ranges based on similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring, allyl, and butoxy groups. The C=C stretching of the allyl group and the aromatic ring will also be present. A key feature would be the strong C-O stretching vibrations characteristic of the ether linkages of the butoxy and methoxy groups.

Table 2: Expected IR Absorption Bands for this compound

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₂₀O₂, the expected exact mass would be calculated. HRMS provides a highly accurate mass measurement, which can confirm the molecular formula and distinguish it from other compounds with the same nominal mass. The molecular weight of this compound is approximately 220.1463 g/mol . nih.gov

Solid-State Spectroscopic Analysis (e.g., ¹³C CP-MAS NMR, Powder X-ray Diffraction)

Solid-state spectroscopic techniques provide information about the structure and dynamics of molecules in the solid state.

¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR

¹³C CP-MAS NMR is used to obtain high-resolution spectra of solid samples, which can be challenging with conventional solution-state NMR. This technique can reveal information about the different crystalline forms (polymorphs) of a compound and the packing of molecules in the crystal lattice. nih.govresearchgate.netrsc.org For aromatic ethers, ¹³C CP-MAS NMR can be used to study the dynamics of the benzene (B151609) rings, such as π-flips. nih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a rapid analytical technique primarily used for the phase identification of a crystalline material and can provide information on unit cell dimensions. carleton.eduwikipedia.orgunimo.it The PXRD pattern is a fingerprint of the crystalline solid, and it can be used to identify the compound and assess its purity. The technique is based on the constructive interference of monochromatic X-rays with a crystalline sample, governed by Bragg's Law. carleton.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The presence of the alkoxy and allyl substituents on the benzene ring can influence the position and intensity of these absorption bands. For example, anisole, a simpler related compound, exhibits characteristic absorption peaks, and the addition of further substituents in this compound would likely cause a shift in these peaks. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering a way to predict molecular properties from first principles. Methods like Density Functional Theory (DFT) and various semi-empirical approaches are workhorses in this field, balancing computational cost with accuracy.

DFT, in particular, has become a standard tool for investigating the electronic and geometric properties of organic molecules. masterorganicchemistry.comiucr.org Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or larger to achieve reliable results for geometry optimization and energy calculations. masterorganicchemistry.com These methods are instrumental in understanding the fundamental characteristics of a molecule like 4-allyl-1-butoxy-2-methoxybenzene.

Electronic Structure Analysis and Molecular Geometry Optimization

Electronic structure analysis delves into the arrangement of electrons within a molecule, which dictates its chemical behavior. Molecular geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional shape.

For a related, more complex molecule containing the 4-allyl-2-methoxyphenoxy moiety, specifically 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, DFT calculations at the B3LYP/6–311G(d,p) level were used to optimize its structure. researchgate.net The study revealed specific torsion angles, such as the allyl group being rotated out of the plane of the benzene (B151609) ring by 100.66 (15)°. researchgate.net The methoxy (B1213986) group was found to be nearly coplanar with the benzene ring. researchgate.net Similar calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles, providing a detailed picture of its 3D structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value (Illustrative)
Bond LengthC(1)C(2)--~1.39 Å
Bond AngleC(1)C(2)C(3)-~120°
Dihedral AngleC(2)C(1)O(butoxy)C(butyl)Variable
Dihedral AngleC(3)C(4)C(allyl)C(allyl)~100°

Note: This table is illustrative and does not represent published data for this compound. The values are based on typical parameters for similar structures.

Transition State Theory and Reaction Pathway Elucidation

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. sigmaaldrich.com It postulates that reactants are in equilibrium with a high-energy activated complex, known as the transition state, which then proceeds to form products. sigmaaldrich.com Computational methods are used to locate these transition state structures on the potential energy surface and to calculate their energies, which is essential for elucidating reaction pathways.

Activation Energy (Ea) and Reaction Free Energy (ΔrG) Calculations

The activation energy (Ea) represents the minimum energy required for a reaction to occur, while the reaction free energy (ΔrG) indicates the spontaneity of a reaction. DFT calculations are frequently employed to compute these thermodynamic quantities. For instance, studies on tautomerization mechanisms use methods like M06-2X and B3LYP to estimate the barrier heights for conversion between different isomers. masterorganicchemistry.com For this compound, such calculations could be applied to potential reactions like isomerization of the allyl group or reactions involving the ether linkages.

Tunneling Factors in Hydrogen Abstraction Reactions

In reactions involving the transfer of light particles like hydrogen, quantum tunneling can play a significant role, allowing the reaction to proceed even when the system does not have enough energy to overcome the activation barrier classically. Tunneling corrections, such as the one-dimensional Eckart tunneling correction (1D-Eck), can be incorporated into TST calculations to provide more accurate rate constants, especially at lower temperatures. masterorganicchemistry.com For this compound, hydrogen abstraction from the allyl or butoxy groups are potential reactions where tunneling effects could be computationally investigated.

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of a molecule and calculating its properties, computational chemistry can predict how these changes affect its reactivity. For example, the introduction of different substituent groups can alter the electronic properties and, consequently, the reactivity of the benzene ring in this compound. While specific studies on this compound are lacking, research on other molecules demonstrates that DFT can be used to correlate calculated properties with experimental observations, aiding in the design of new compounds with desired reactivity.

Frontier Molecular Orbital Theory and Molecular Electrostatic Potential Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ymdb.caresearchgate.net The energy of these orbitals and the gap between them are key indicators of a molecule's reactivity, stability, and electronic properties.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For the related triazole derivative containing the 4-allyl-2-methoxyphenoxy group, the HOMO–LUMO energy gap was calculated to be significant, and the MEP surface was used to identify reactive regions. researchgate.net Similar analyses for this compound would reveal the locations of the HOMO and LUMO, with the HOMO likely localized on the electron-rich methoxy-substituted benzene ring and the LUMO potentially associated with the allyl group or the aromatic ring. The MEP map would likely show negative potential around the oxygen atoms of the ether groups, indicating sites susceptible to electrophilic attack.

Table 2: Hypothetical Frontier Orbital Data for this compound (Illustrative)

ParameterPredicted Value (Illustrative)Significance
HOMO Energy~ -6.0 eVIndicates electron-donating ability
LUMO Energy~ -0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 5.5 eVRelates to chemical reactivity and stability

Note: This table is illustrative and does not represent published data for this compound. The values are based on typical ranges for similar aromatic ethers.

Theoretical Assessment of Nonlinear Optical (NLO) Properties

The investigation into the nonlinear optical (NLO) properties of organic molecules has become a significant area of research, driven by their potential applications in a wide range of photonic and optoelectronic technologies. nih.gov Compounds with significant NLO responses are crucial for developing advanced materials for optical data storage, signal processing, and optical switching. nih.govphyschemres.org The NLO characteristics of organic materials are fundamentally linked to their molecular structure, particularly the presence of π-conjugated systems and the interplay of electron donor and acceptor groups, which facilitate intramolecular charge transfer (ICT). nih.govresearchgate.net Theoretical computational studies, primarily employing Density Functional Theory (DFT), have emerged as powerful tools for predicting and understanding the NLO behavior of molecules, providing insights that can guide the synthesis of novel high-performance materials. mdpi.comresearchgate.net

Detailed Research Findings

While direct computational studies on the NLO properties of this compound are not extensively available in the current literature, the NLO characteristics of structurally similar compounds, such as derivatives of eugenol (B1671780) and other alkoxybenzenes, have been a subject of theoretical investigation. researchgate.netrsc.org These studies provide a framework for understanding the potential NLO response of this compound.

Computational analyses of related aromatic compounds typically involve the optimization of the molecular geometry, followed by the calculation of key NLO parameters. These parameters include the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The first hyperpolarizability is a critical measure of a molecule's second-order NLO activity.

For instance, theoretical studies on various organic molecules with donor-π-acceptor architectures demonstrate that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability. researchgate.net In the case of this compound, the methoxy (-OCH3) and butoxy (-OC4H9) groups act as electron donors, while the allyl (-CH2-CH=CH2) group and the benzene ring itself constitute the π-conjugated system.

The following tables present representative data from computational studies on structurally related organic molecules, which can serve as a proxy for understanding the potential NLO properties of this compound. These values are typically calculated using DFT methods with various basis sets, such as 6-311++G(d,p), and are often compared to a standard reference material like urea (B33335) for benchmarking NLO efficiency.

Table 1: Calculated Electric Dipole Moment and Linear Polarizability

This table showcases the calculated electric dipole moment (μ) and average linear polarizability (⟨α⟩) for a selection of organic molecules, providing an insight into their electronic distribution and response to an external electric field.

CompoundDipole Moment (μ) [D]Average Polarizability (⟨α⟩) [esu]
MSTD210.263.125 x 10⁻²²
MSTD39.873.245 x 10⁻²²
MSTD411.543.314 x 10⁻²²
MSTD512.893.398 x 10⁻²²
MSTD612.983.451 x 10⁻²²
MSTD713.123.485 x 10⁻²²

Data is illustrative and based on findings for various non-fullerene acceptor-based compounds. nih.gov

Table 2: Calculated First Hyperpolarizability

This table presents the total first hyperpolarizability (β_total) for a series of related organic compounds, which is a key indicator of their second-order NLO response.

CompoundFirst Hyperpolarizability (β_total) [esu]
MSTD210.23 x 10⁻²⁷
MSTD311.87 x 10⁻²⁷
MSTD412.01 x 10⁻²⁷
MSTD512.98 x 10⁻²⁷
MSTD613.12 x 10⁻²⁷
MSTD713.44 x 10⁻²⁷

Data is illustrative and based on findings for various non-fullerene acceptor-based compounds. nih.gov

The magnitude of the first hyperpolarizability is influenced by the degree of charge transfer within the molecule. In molecules with strong donor-acceptor characteristics, the hyperpolarizability values are generally higher, indicating a more pronounced NLO response. researchgate.net The computational investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution is also crucial. The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity and its potential for intramolecular charge transfer, a key process for NLO activity. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Allyl-1-butoxy-2-methoxybenzene, and how do reaction conditions influence yield?

The synthesis of this compound can follow protocols analogous to structurally similar allyloxy-methoxybenzene derivatives. For example, 1-(Allyloxy)-2-methoxybenzene is synthesized via nucleophilic substitution using K₂CO₃ as a base, yielding a colorless oil with 99% purity after simple filtration . Key variables include:

  • Base selection : Weak bases (e.g., K₂CO₃) minimize side reactions in polar aprotic solvents.
  • Temperature : Room temperature avoids decomposition of allyl groups.
  • Purification : Distillation or column chromatography is recommended for isolating volatile intermediates.

Q. How can researchers characterize the structure and purity of this compound?

Combine NMR spectroscopy (¹H and ¹³C) and GC-MS for structural validation. For example:

  • ¹H NMR : Allyl protons appear as a multiplet (δ 6.03–6.17 ppm), while methoxy groups resonate as singlets (δ ~3.88 ppm) .
  • GC-MS : Monitor molecular ion peaks (e.g., m/z 162 for related compounds) and fragmentation patterns to confirm purity .

Q. What are the stability considerations for storing this compound?

  • Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent allyl group oxidation.
  • Temperature : –20°C for long-term storage, as allyl ethers degrade at ambient conditions over time .

Q. How can researchers isolate this compound from reaction mixtures?

Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by flash chromatography (silica gel, hexane/ethyl acetate gradient). For trace impurities, preparative HPLC with a C18 column ensures high purity (>98%) .

Q. What functional group reactivities are critical for modifying this compound?

  • Allyl group : Susceptible to ozonolysis, epoxidation, or radical addition.
  • Methoxy group : Demethylation with BBr₃ or HBr/AcOH generates phenolic intermediates for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Case study : Discrepancies in ¹³C NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Validate assignments using 2D NMR (HSQC, HMBC) and computational tools (DFT calculations) .
  • Cross-lab validation : Compare data with published analogs (e.g., 4-Allyl-2-methoxyphenol ).

Q. What advanced analytical methods are recommended for quantifying trace degradation products?

  • LC-QTOF-MS : Detects oxidative byproducts (e.g., epoxides or aldehydes) at ppm levels.
  • Accelerated stability studies : Use thermal gravimetric analysis (TGA) to model degradation kinetics under stress conditions (40°C/75% RH) .

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Software : Gaussian or ORCA for DFT-based calculations of logP, pKa, and solubility.
  • Molecular dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Catalyst optimization : Screen Pd/Cu catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
  • Protecting groups : Temporarily block the methoxy group with TBSCl to prevent coordination with metal catalysts .

Q. How can researchers validate the biological activity of this compound derivatives?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays.
  • SAR studies : Compare activity of analogs (e.g., 4-Allyl-2-methoxyphenol ) to identify pharmacophores.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.